1,1,3,3-Tetrafluoroacetone 1,1,3,3-Tetrafluoroacetone
Brand Name: Vulcanchem
CAS No.: 360-52-1
VCID: VC7970253
InChI: InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H
SMILES: C(C(=O)C(F)F)(F)F
Molecular Formula: C3H2F4O
Molecular Weight: 130.04 g/mol

1,1,3,3-Tetrafluoroacetone

CAS No.: 360-52-1

Cat. No.: VC7970253

Molecular Formula: C3H2F4O

Molecular Weight: 130.04 g/mol

* For research use only. Not for human or veterinary use.

1,1,3,3-Tetrafluoroacetone - 360-52-1

Specification

CAS No. 360-52-1
Molecular Formula C3H2F4O
Molecular Weight 130.04 g/mol
IUPAC Name 1,1,3,3-tetrafluoropropan-2-one
Standard InChI InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H
Standard InChI Key QAPXLUZMMFIIBI-UHFFFAOYSA-N
SMILES C(C(=O)C(F)F)(F)F
Canonical SMILES C(C(=O)C(F)F)(F)F

Introduction

Structural and Molecular Characteristics of Fluorinated Acetones

Comparative Molecular Frameworks

Fluorinated acetones are characterized by the substitution of hydrogen atoms in the acetone backbone (C3H6O) with fluorine or other halogens. For example:

  • 1,1,3,3-Tetrachloro-1,3-difluoroacetone (C3Cl4F2O) features four chlorine and two fluorine atoms asymmetrically distributed across the carbonyl group .

  • 1,1,1-Trifluoroacetone (C3H3F3O) substitutes three hydrogens with fluorine on the central carbon .

A hypothetical 1,1,3,3-tetrafluoroacetone would likely adopt a symmetrical structure with fluorines at the 1 and 3 positions, resulting in a molecular formula of C3F4O. Such a configuration would enhance electronegativity and polarity compared to non-fluorinated analogs.

Physicochemical Properties

While direct data for 1,1,3,3-tetrafluoroacetone are unavailable, inferences can be drawn from related compounds:

Property1,1,3,3-Tetrachloro-1,3-difluoroacetone 1,1,1-Trifluoroacetone
Molecular Weight231.840 g/mol112.051 g/mol
Density1.8±0.1 g/cm³1.28 g/cm³ (estimated)
Boiling Point144.3±35.0°C75–77°C
Vapor Pressure5.1±0.3 mmHg at 25°C82.3 mmHg at 20°C

The high density and boiling point of chlorinated derivatives like 1,1,3,3-tetrachloro-1,3-difluoroacetone suggest that tetrafluoroacetone might exhibit intermediate values due to fluorine's smaller atomic radius and stronger electronegativity compared to chlorine .

Synthesis Pathways and Challenges

Hydrogenolysis of Halogenated Precursors

The patent US20040034254A1 details the production of 1,1,1-trifluoroacetone via hydrogenolysis of halogenated trifluoroacetones (e.g., C3Cl3F3O) using transition metal catalysts in aqueous media . This method achieves high selectivity by avoiding azeotrope formation with difluoroacetone byproducts. For tetrafluoroacetone, analogous routes might involve:

  • Halogen Exchange Reactions: Substituting chlorine or bromine in precursors like 1,1-dibromo-3,3,3-trifluoroacetone (C3HBr2F3O) with fluorine using agents such as KF or SbF3 .

  • Electrophilic Fluorination: Direct fluorination of acetone derivatives using F2 or XeF2 under controlled conditions.

Separation and Purification

A critical challenge in synthesizing fluorinated acetones is separating closely boiling isomers or azeotropes. For instance, 1,1-difluoroacetone forms an azeotrope with 1,1,1-trifluoroacetone, necessitating advanced distillation or chromatography techniques . Tetrafluoroacetone’s purification would likely require similar strategies, given fluorine’s propensity to form volatile byproducts.

Industrial and Research Applications

Pharmaceutical Intermediates

1,1,1-Trifluoroacetone is a key intermediate in synthesizing fluorinated drugs, such as protease inhibitors and anti-inflammatory agents . Tetrafluoroacetone could offer enhanced metabolic stability and lipophilicity for drug candidates, though its reactivity must be carefully controlled.

Agrochemicals

Chlorinated derivatives like 1,1,3,3-tetrachloro-1,3-difluoroacetone are classified under HS Code 2914700090, indicating their use in halogenated ketone derivatives for pesticides or herbicides . Tetrafluoroacetone might serve as a precursor for novel fluorinated agrochemicals with improved environmental persistence.

Materials Science

The high thermal stability and low polarizability of fluorinated compounds make them ideal for specialty polymers and coatings. For example, 1,1-dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) is utilized in synthesizing flame-retardant materials .

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